molecular formula C27H30N2O4 B2770760 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034389-08-5

4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2770760
CAS No.: 2034389-08-5
M. Wt: 446.547
InChI Key: VMXGCKFDIVJKFW-UHFFFAOYSA-N
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Description

4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a fascinating compound due to its complex structure and diverse potential applications. This compound falls within the realm of organic chemistry and may pique interest among researchers for its intricate synthesis and various functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, the synthesis generally involves several steps:

  • Starting materials: : Begin with commercially available starting materials such as 1,6-dimethylpyridin-2(1H)-one and benzyloxyphenyl derivatives.

  • Formation of the key intermediate: : Conduct a series of reactions, including amide bond formation, to introduce the propanoyl-pyrrolidine group.

  • Final coupling: : Employ etherification to link the pyrrolidinyl oxy group to the dimethylpyridinone structure.

Industrial Production Methods

On an industrial scale, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms might be employed to achieve scalable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative cleavage at the benzyloxy group.

  • Reduction: : The compound’s propanoyl group might be reduced to corresponding alcohols.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring and nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Use reagents like potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: : Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids from benzylic alcohol.

  • Reduction: : Generation of secondary or tertiary alcohols from the propanoyl moiety.

  • Substitution: : Formation of substituted pyrrolidine or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.

Biology

This compound may interact with biological targets due to its structural features, potentially aiding in the development of bioactive molecules or probes for studying biochemical pathways.

Medicine

The compound's structure suggests it might possess pharmacological properties, such as activity at certain receptors or enzymes. Research could explore its potential as a therapeutic agent for various conditions.

Industry

Industrial applications might include its use in material science for developing novel polymers or as a precursor in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism by which 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy group could facilitate binding to hydrophobic pockets, while the pyrrolidin-3-yl and dimethylpyridinone moieties might interact with active sites through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparing this compound with similar structures, we might look at:

  • 4-((1-(3-(4-hydroxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: : The hydroxyl group offers different reactivity.

  • 4-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: : The methoxy group impacts solubility and steric effects differently.

Each of these analogs possesses unique properties that can influence their chemical behavior and application potential.

Conclusion

4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a compound that opens doors to various research and industrial opportunities. Its synthesis, chemical reactions, applications, and mechanisms are vast and intriguing, underlining its significance in the realm of advanced organic compounds.

Properties

IUPAC Name

1,6-dimethyl-4-[1-[3-(4-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-20-16-25(17-27(31)28(20)2)33-24-14-15-29(18-24)26(30)13-10-21-8-11-23(12-9-21)32-19-22-6-4-3-5-7-22/h3-9,11-12,16-17,24H,10,13-15,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXGCKFDIVJKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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